molecular formula C22H17N5O4 B11997926 3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11997926
M. Wt: 415.4 g/mol
InChI Key: FQNIBJSYUQPXSZ-YDZHTSKRSA-N
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Description

3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a nitrophenyl group, and a pyrazole ring, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the naphthyl and nitrophenyl intermediates. The key steps include:

    Formation of the Naphthyl Intermediate: The naphthyl intermediate is synthesized through a series of reactions involving methoxylation and nitration.

    Preparation of the Pyrazole Ring: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives.

    Condensation Reaction: The final step involves the condensation of the naphthyl intermediate with the pyrazole ring in the presence of a suitable catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-1-naphthyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N5O4/c1-31-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(10-7-14)27(29)30/h2-13H,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

FQNIBJSYUQPXSZ-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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